molecular formula C9H10ClN3O2S B2967895 6-chloro-N-(cyanomethyl)-N-ethylpyridine-3-sulfonamide CAS No. 1223503-55-6

6-chloro-N-(cyanomethyl)-N-ethylpyridine-3-sulfonamide

Cat. No. B2967895
CAS RN: 1223503-55-6
M. Wt: 259.71
InChI Key: LAVMEDRWQCSMDE-UHFFFAOYSA-N
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Description

6-chloro-N-(cyanomethyl)-N-ethylpyridine-3-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promise in a variety of applications, including as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of 6-chloro-N-(cyanomethyl)-N-ethylpyridine-3-sulfonamide is not fully understood, but it is thought to involve the inhibition of specific enzymes. For example, as an inhibitor of carbonic anhydrase, it may prevent the conversion of carbon dioxide to bicarbonate, leading to a decrease in pH and potentially inhibiting tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-N-(cyanomethyl)-N-ethylpyridine-3-sulfonamide has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, as well as to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using 6-chloro-N-(cyanomethyl)-N-ethylpyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes, which can allow for more targeted inhibition. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are many potential future directions for research on 6-chloro-N-(cyanomethyl)-N-ethylpyridine-3-sulfonamide. One area of interest is in its use as a potential therapeutic agent for diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 6-chloro-N-(cyanomethyl)-N-ethylpyridine-3-sulfonamide involves the reaction of 6-chloro-3-pyridinesulfonyl chloride with cyanomethyl ethylamine in the presence of a base. The resulting product is then purified through a series of chromatographic techniques.

Scientific Research Applications

6-chloro-N-(cyanomethyl)-N-ethylpyridine-3-sulfonamide has been studied for its potential use in a variety of scientific research applications. One area of interest is as an inhibitor of certain enzymes, such as carbonic anhydrase and metalloproteinases. It has also been investigated as a potential therapeutic agent for diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

6-chloro-N-(cyanomethyl)-N-ethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S/c1-2-13(6-5-11)16(14,15)8-3-4-9(10)12-7-8/h3-4,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVMEDRWQCSMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)S(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(cyanomethyl)-N-ethylpyridine-3-sulfonamide

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